Methyl 2-(cyanomethyl)-3-fluorobenzoate
Overview
Description
“Methyl 2-(cyanomethyl)-3-fluorobenzoate” is an organic compound with the molecular formula C10H9NO2 . It contains several functional groups, including a methyl ester, a nitrile, and an alkene . It is a type of nitrile group and is a colorless liquid with low viscosity .
Synthesis Analysis
The synthesis of “Methyl 2-(cyanomethyl)-3-fluorobenzoate” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis
The molecular weight of “Methyl 2-(cyanomethyl)-3-fluorobenzoate” is 175.19 g/mol . The compound is solid at 20 degrees Celsius .Chemical Reactions Analysis
“Methyl 2-(cyanomethyl)-3-fluorobenzoate” is utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis
“Methyl 2-(cyanomethyl)-3-fluorobenzoate” is a white to light yellow powder to crystal . It has a melting point of 49 degrees Celsius and a boiling point of 133 degrees Celsius . It is soluble in methanol .Scientific Research Applications
Antitumor Properties and Mechanism of Action
Research has explored the antitumor properties of fluorinated benzothiazoles, highlighting their potent and selective cytotoxicity against various cancer cell lines. Fluorinated 2-(4-aminophenyl)benzothiazoles, for instance, have been shown to exhibit highly selective and potent antitumor properties both in vitro and in vivo. Modifications to these molecules, such as amino acid conjugation, have been utilized to overcome limitations posed by drug lipophilicity, enhancing their solubility and therapeutic potential (Bradshaw et al., 2002).
Fluorescent Sensors for Metal Ions
Fluorobenzoate derivatives have also been studied for their applications as fluorescent sensors. A specific o-aminophenol-based fluorogenic chemosensor has been synthesized, exhibiting high selectivity and sensitivity toward Al3+ ions. Such sensors are crucial for detecting metal ions in various environments, including biological systems, indicating the broad applicability of fluorobenzoate derivatives in analytical chemistry (Ye et al., 2014).
Mesomorphic Properties for Liquid Crystal Applications
The synthesis and evaluation of novel chiral benzoates and fluorobenzoates for their mesomorphic properties reveal potential applications in the field of liquid crystals. These compounds have shown interesting behaviors, such as low melting points and the presence of antiferroelectric smectic phases, which are valuable for the development of liquid crystal displays and other electronic devices (Milewska et al., 2015).
Corrosion Inhibition
A theoretical study on benzimidazole and its derivatives, which are structurally related to fluorobenzoates, has demonstrated their potential as corrosion inhibitors for mild steel in acidic environments. Such studies highlight the importance of fluorobenzoate derivatives in materials science, particularly in protecting metals from corrosion (Obot & Obi-Egbedi, 2010).
Environmental Applications
The photodegradation of parabens, which are esters of p-hydroxybenzoic acid, has been explored to understand the degradation mechanisms of hazardous water contaminants. This research has implications for environmental chemistry, showcasing the relevance of studying fluorobenzoate derivatives for the removal of toxic compounds from water sources (Gmurek et al., 2015).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(cyanomethyl)-3-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)8-3-2-4-9(11)7(8)5-6-12/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNCXBRZFRYZMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278332 | |
Record name | Methyl 2-(cyanomethyl)-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyanomethyl)-3-fluorobenzoate | |
CAS RN |
230301-82-3 | |
Record name | Methyl 2-(cyanomethyl)-3-fluorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=230301-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(cyanomethyl)-3-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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